4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid

Beschreibung

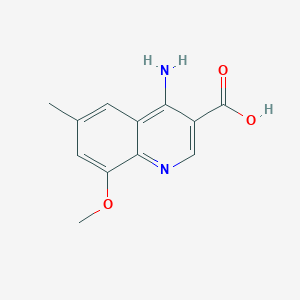

4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is a quinoline derivative characterized by a carboxylic acid group at position 3, an amino group at position 4, a methoxy group at position 8, and a methyl substituent at position 4.

Key structural features influencing its properties include:

- Hydrophobic moieties: The methyl group at position 6 and the quinoline backbone contribute to lipophilicity.

- Acidic functionality: The carboxylic acid (–COOH) at position 3 allows for pH-dependent solubility and salt formation.

Eigenschaften

Molekularformel |

C12H12N2O3 |

|---|---|

Molekulargewicht |

232.23 g/mol |

IUPAC-Name |

4-amino-8-methoxy-6-methylquinoline-3-carboxylic acid |

InChI |

InChI=1S/C12H12N2O3/c1-6-3-7-10(13)8(12(15)16)5-14-11(7)9(4-6)17-2/h3-5H,1-2H3,(H2,13,14)(H,15,16) |

InChI-Schlüssel |

OXXYMXFAENVHKK-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC2=C(C(=CN=C2C(=C1)OC)C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with diethyl ethoxymethylenemalonate, followed by subsequent functional group modifications .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes, utilizing large-scale reactors and continuous flow processes to enhance yield and efficiency. Transition metal-catalyzed reactions and green chemistry approaches, such as solvent-free reactions and microwave irradiation, are often employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Amino-8-methoxy-6-methylchinolin-3-carbonsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann zu Chinolin-N-oxiden oxidiert werden.

Reduktion: Reduktionsreaktionen können Nitrogruppen in Aminogruppen umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Chinolinring einführen.

Gängige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Natriumborhydrid und katalytische Hydrierung werden verwendet.

Hauptsächlich gebildete Produkte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind Chinolinderivate mit modifizierten funktionellen Gruppen, die eine verstärkte biologische Aktivität und verbesserte pharmakokinetische Eigenschaften aufweisen können .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of quinoline derivatives, including 4-amino-8-methoxy-6-methylquinoline-3-carboxylic acid. For instance, a study synthesized a series of quinoline compounds and evaluated their antibacterial activity against multidrug-resistant bacterial strains. The findings indicated that certain derivatives exhibited significant inhibition against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting that this compound could be a promising candidate for developing new antibacterial agents .

Table 1: Antibacterial Activity of Quinoline Derivatives

| Compound Name | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 13.7 ± 0.58 |

| Other synthesized derivatives | S. aureus | Varies |

Antioxidant Properties

In addition to antibacterial effects, quinoline derivatives have been evaluated for their antioxidant activities. The molecular structure of this compound allows it to act as an effective scavenger of free radicals, which can be beneficial in preventing oxidative stress-related diseases .

Antimalarial Potential

Research has indicated that compounds similar to this compound possess antimalarial properties. For example, the structural analogs have been tested for their efficacy against Plasmodium species in animal models, showing promising results in extending survival times in infected subjects . This suggests potential applications in developing treatments for malaria.

Table 2: Antimalarial Efficacy of Related Compounds

| Compound Name | Model Organism | Survival Time Increase (days) |

|---|---|---|

| This compound | Plasmodium berghei | Significant |

| Primaquine | Control | 10 |

Cancer Research

Quinoline derivatives are also being explored in cancer research due to their antiproliferative effects on various cancer cell lines. Studies have shown that these compounds can inhibit the growth of human cervix carcinoma cells and colorectal adenocarcinoma cells, which indicates their potential as chemotherapeutic agents .

Table 3: Antiproliferative Activity Against Cancer Cell Lines

| Compound Name | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HeLa | Low (specific value needed) |

| Other quinoline derivatives | A2780 | Varies |

Molecular Docking Studies

Molecular modeling and docking studies have been employed to understand the interaction mechanisms of this compound with biological targets such as enzymes involved in bacterial resistance mechanisms. Such studies provide insights into how modifications to the compound's structure can enhance its efficacy and selectivity .

Wirkmechanismus

The mechanism of action of 4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms or cancer cells. Additionally, it can bind to receptors, modulating cellular signaling pathways and exerting therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Substituent Variations and Similarity Scores

The following table highlights key analogues and their structural distinctions:

*Similarity inferred from substituent complexity.

Impact of Functional Groups on Physicochemical Properties

- Amino vs. Chloro at Position 4: The amino group in the target compound increases solubility in polar solvents (e.g., water or DMSO) compared to chloro-substituted analogues like 4-Chloro-8-methoxyquinoline-3-carboxylic acid (CAS 179024-73-8), which exhibits higher logP values .

- Methoxy vs. Hydroxy at Position 8: Methoxy groups (e.g., in the target compound) confer greater stability against oxidation compared to hydroxy-substituted analogues like 8-Chloro-4-hydroxy-6-methylquinoline-3-carboxylic acid (CAS 927800-99-5), which may form hydrogen bonds but is prone to degradation .

- Carboxylic Acid vs. Ester at Position 3: Ester derivatives (e.g., Methyl 4-chloro-7-methoxyquinoline-6-carboxylate, CAS 205448-66-4) exhibit higher cell permeability but require enzymatic hydrolysis for activation .

Biologische Aktivität

4-Amino-8-methoxy-6-methylquinoline-3-carboxylic acid is a member of the quinoline family, known for its diverse biological activities. This compound has garnered interest due to its potential therapeutic applications, particularly in antimicrobial and anticancer treatments. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.24 g/mol. The structure consists of a quinoline ring with various functional groups that contribute to its biological activities.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of quinoline derivatives, including this compound. The following table summarizes its inhibitory effects against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 16 | |

| Escherichia coli | 32 | |

| Klebsiella pneumoniae | 64 | |

| Pseudomonas aeruginosa | 32 |

These findings indicate that the compound exhibits moderate antibacterial activity, particularly against Gram-positive bacteria.

Anticancer Activity

The anticancer potential of quinoline derivatives has been extensively studied. For instance, a recent investigation into similar compounds demonstrated significant cytotoxicity against various cancer cell lines. The following table illustrates the IC50 values for this compound against specific cancer types:

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 20 | |

| A549 (Lung Cancer) | 15 | |

| HeLa (Cervical Cancer) | 25 |

These results suggest that the compound has promising anticancer activity, potentially linked to mechanisms such as apoptosis induction and cell cycle arrest.

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interfere with cellular processes, including:

- Inhibition of Enzymatic Activity: Quinoline derivatives often inhibit enzymes involved in DNA replication and repair.

- Reactive Oxygen Species (ROS) Generation: Increased ROS levels can lead to oxidative stress, triggering apoptosis in cancer cells.

Case Studies

A notable study investigated the effects of various quinoline derivatives on CD38, an enzyme implicated in cancer progression. The study found that compounds similar to this compound exhibited submicromolar inhibition of CD38, leading to elevated NAD+ levels in treated cells, which is crucial for cellular metabolism and survival .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.